molecular formula C11H10F5NO3 B6243124 3-(2,6-difluorophenyl)azetidin-3-ol, trifluoroacetic acid CAS No. 2378506-51-3

3-(2,6-difluorophenyl)azetidin-3-ol, trifluoroacetic acid

Cat. No.: B6243124
CAS No.: 2378506-51-3
M. Wt: 299.2
InChI Key:
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Description

3-(2,6-difluorophenyl)azetidin-3-ol, trifluoroacetic acid is a compound that combines a fluorinated azetidine ring with trifluoroacetic acid. The azetidine ring is a four-membered nitrogen-containing heterocycle, which is known for its strained structure and reactivity. The presence of fluorine atoms in the phenyl ring and the trifluoroacetic acid moiety enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorophenyl)azetidin-3-ol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols under basic conditions.

    Introduction of the Fluorinated Phenyl Group: The 2,6-difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. This involves the reaction of a suitable fluorinated benzene derivative with an azetidine precursor.

    Formation of the Trifluoroacetic Acid Salt: The final step involves the reaction of the azetidine derivative with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of azetidinones.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The fluorinated phenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution reaction.

Major Products Formed

    Azetidinones: Formed through oxidation.

    Saturated Azetidines: Formed through reduction.

    Substituted Phenyl Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,6-difluorophenyl)azetidin-3-ol, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound is used to study the effects of fluorinated azetidines on biological systems. Its interactions with enzymes and receptors are of particular interest, providing insights into the design of new pharmaceuticals.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)azetidin-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl group and the azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-difluorophenyl)azetidin-2-one: Similar structure but with a carbonyl group at the 2-position.

    3-(2,6-difluorophenyl)pyrrolidine: A five-membered ring analogue.

    3-(2,6-difluorophenyl)aziridine: A three-membered ring analogue.

Uniqueness

3-(2,6-difluorophenyl)azetidin-3-ol, trifluoroacetic acid is unique due to the combination of the azetidine ring with the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2378506-51-3

Molecular Formula

C11H10F5NO3

Molecular Weight

299.2

Purity

95

Origin of Product

United States

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